2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16498240
InChI: InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9)
SMILES:
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

CAS No.:

Cat. No.: VC16498240

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid -

Specification

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name 2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Standard InChI InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9)
Standard InChI Key MACFTFFPQDZLGV-UHFFFAOYSA-N
Canonical SMILES C1C2(CN1)COC2C(=O)O

Introduction

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which combines both an oxirane (epoxide) and an azetidine moiety. This bicyclic arrangement forms a seven-membered ring fused to a three-membered ring, contributing to its distinctive chemical properties and reactivity. The compound's structure features a carboxylic acid functional group, enhancing its potential for bioactivity and making it an interesting candidate for further pharmacological investigation.

Synthesis Methods

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid typically involves multi-step synthetic routes. While specific methods are not detailed in the available literature, such syntheses often require careful control of reaction conditions to optimize yields and purity. The compound's synthesis can be approached through both laboratory-scale and potential industrial methods, reflecting its importance in organic chemistry and medicinal applications.

Biological Activity and Potential Applications

Research into the biological activity of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid suggests potential applications in medicinal chemistry. The presence of both oxirane and azetidine rings enhances its potential for bioactivity, making it a candidate for further pharmacological investigation. Interaction studies often employ techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with proteins or enzymes relevant to therapeutic areas.

CompoundStructural FeaturesUnique Aspects
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acidOxirane and azetidine rings with a carboxylic acid groupPotential bioactivity due to unique ring structure.
6-Oxospiro[3.3]heptane-2-carboxylic acidContains a ketone and carboxylic acid groupDifferent bicyclic structure lacking azetidine.
2-Azaspiro[3.3]heptane-6-carboxylic acidContains two nitrogen atoms in the ringDifferent heteroatom composition.

Comparison with Similar Compounds

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is distinct from other spirocyclic compounds due to its combination of functional groups and spirocyclic structure. For example, 6-Oxospiro[3.3]heptane-2-carboxylic acid lacks the azetidine ring, while 2-Azaspiro[3.3]heptane-6-carboxylic acid has a different nitrogen composition. These differences can impart distinct chemical reactivity and biological activity compared to similar compounds.

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